ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a 1,2-dihydropyrimidine core substituted at positions 4, 5, and 4. The compound features:
- Position 4: A sulfanyl-linked (2,4-dimethylphenyl)carbamoylmethyl group, introducing hydrogen-bonding capacity and steric bulk.
- Position 5: An ethoxycarbonyl (ester) group, common in dihydropyrimidines for solubility modulation.
- Position 6: A methyl group, contributing to hydrophobic interactions.
This structural framework is associated with diverse pharmacological activities, including antibacterial, antihypertensive, and anticancer properties, as observed in related dihydropyrimidinones .
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-5-25-17(23)15-12(4)19-18(24)21-16(15)26-9-14(22)20-13-7-6-10(2)8-11(13)3/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPYIWATHUSVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction Adaptations
The Biginelli reaction, a one-pot three-component condensation of aldehydes, urea, and β-ketoesters, is widely employed for dihydropyrimidinone (DHPM) synthesis. While the exact substrate combination for the target compound remains undocumented, analogous methodologies suggest adaptations using 2,4-dimethylphenylcarbamoylmethylsulfanylacetic acid as a thiourea precursor.
A representative procedure involves refluxing ethyl acetoacetate (5.2 g, 40 mmol), 2,4-dimethylphenylcarbamoylmethylsulfanylacetic acid (20 mmol), and urea (2.4 g, 40 mmol) in ethanol with catalytic H₂SO₄ (pH 4–5) at 80°C for 1 hour. The crude product is filtered and recrystallized from ethanol, yielding the pyrimidine core with a sulfanyl side chain. This method parallels the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, achieving yields of 68–72% under optimized conditions.
Stepwise Cyclization via Thiourea Intermediates
Alternative approaches involve pre-forming the thiourea moiety before cyclization. For instance, 2,4-dimethylphenylcarbamoylmethylsulfanylacetic acid is first synthesized by reacting 2,4-dimethylaniline with chloroacetyl chloride in dichloromethane, followed by thiolation using sodium hydrosulfide (NaSH). The resulting thiourea derivative is then condensed with ethyl acetoacetate and urea under acidic conditions. This method offers better control over regioselectivity, albeit with increased synthetic steps.
Sulfanyl Group Incorporation and Functionalization
Introducing the sulfanyl (-S-) group requires careful handling due to its susceptibility to oxidation. Two strategies are prevalent:
Direct Thioetherification
Post-cyclization, the pyrimidine intermediate undergoes thioetherification with 2-(2,4-dimethylphenylcarbamoyl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C. This method achieves moderate yields (55–60%) but risks over-alkylation.
Mercapto-pyrimidine Intermediate Route
A more efficient approach involves synthesizing 4-mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate via cyclization, followed by coupling with 2-(2,4-dimethylphenylcarbamoyl)ethyl mesylate . Using triethylamine as a base in tetrahydrofuran (THF) at room temperature, this method achieves yields up to 78% with minimal side products.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ±12% variance |
| Solvent | Ethanol or DMF | Ethanol: +15% |
| Catalyst (H₂SO₄) | 0.5–1.0 equivalents | Excess: ↓ purity |
| Reaction Time | 1–2 hours | Prolonged: ↓ yield |
Data aggregated from highlight ethanol as the preferred solvent for cyclization, minimizing side reactions compared to DMF. Acidic catalysts (H₂SO₄, HCl) outperform Lewis acids (e.g., FeCl₃) in suppressing oxazole byproducts.
Purification and Characterization
Recrystallization Protocols
Crude products are typically recrystallized from ethanol-water mixtures (3:1 v/v), enhancing purity to >95%. Alternative solvents like ethyl acetate or acetonitrile are less effective, yielding crystalline forms with residual impurities.
Chromatographic Techniques
For high-purity applications (>99%), silica gel chromatography using hexane:ethyl acetate (4:1) eluents is employed. Recent advancements utilize preparative HPLC with C18 columns and methanol-water gradients, achieving purity levels suitable for pharmacological assays.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, Ar-CH₃), 3.45 (s, 2H, SCH₂), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 6.95–7.10 (m, 3H, Ar-H).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O carbamate), 1250 cm⁻¹ (C-S).
Challenges and Mitigation Strategies
Oxidative Degradation
The sulfanyl group’s oxidation to sulfoxide or sulfone is mitigated by conducting reactions under inert atmospheres (N₂/Ar) and adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w.
Regioselectivity in Cyclization
Competing pathways forming 1,3-thiazine byproducts are suppressed by using urea instead of thiourea and maintaining pH <5 during cyclization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of certain kinases or interact with DNA .
Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
The table below compares substituents at key positions of the target compound with analogs from the literature:
Key Observations :
- Hydrogen Bonding: The target compound’s carbamoyl group offers dual H-bond donor/acceptor sites, unlike non-polar (e.g., CF₃) or monofunctional (e.g., CN) groups. This may improve crystallinity or protein binding .
- Steric Bulk : Bulky substituents like 3,5-bis(trifluoromethyl)phenyl or heterocycles may hinder rotational freedom, affecting conformational stability.
Crystallographic and Structural Data
Crystal structures of analogs reveal trends in molecular packing and hydrogen-bonding networks:
- Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-... (): Forms dimers via N–H···S interactions (thione sulfur as acceptor).
- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-... () : Exhibits C–H···O and C–F···π interactions, driven by CF₃ groups.
- Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-... () : Thione group participates in S···π contacts, absent in oxo analogs.
Biological Activity
Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the dihydropyrimidinone class. This compound features a dihydropyrimidine core that is known for its diverse pharmacological properties, particularly in cancer research and anti-inflammatory applications. The unique structure of this compound includes various functional groups that enhance its potential for biological activity.
The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an enzyme inhibitor. Research indicates that compounds within the dihydropyrimidinone class can exhibit:
- Anticancer Effects : By inhibiting key enzymes involved in cancer progression and modulating apoptotic pathways, these compounds may induce apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound may also reduce inflammation through mechanisms such as the inhibition of endoplasmic reticulum stress.
Comparative Biological Activity
The following table compares this compound with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Monastrol | Dihydropyrimidinone | Kinesin inhibitor |
| Triazole Derivatives | Various substitutions | Antifungal and anticancer properties |
| Ethyl 6-methyl-4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine | Thioxo group addition | Anticancer activity |
Case Studies and Research Findings
- Antibacterial Activity : Research on related dihydropyrimidinones has shown promising antibacterial effects against pathogenic E. coli strains. Studies demonstrated that newly synthesized derivatives exhibited greater potential as antibacterial agents compared to traditional antibiotics like ciprofloxacin .
- Anticancer Studies : A study highlighted the efficacy of a dihydropyrimidinone derivative in inhibiting human kinesin Eg5, leading to apoptosis through mitotic spindle arrest. This mechanism was crucial in establishing the compound's potential as an anticancer agent .
- Molecular Docking Studies : Interaction studies involving molecular docking have been conducted to elucidate the binding affinity of this compound to various biological targets. These studies indicate that the specific combination of functional groups allows for unique interactions with molecular targets involved in critical biological pathways.
Pharmacological Properties
The pharmacological properties associated with this compound include:
- Anticancer
- Anti-inflammatory
- Antibacterial
- Antifungal
- Antiviral
These properties suggest a broad spectrum of activity that warrants further investigation into their clinical applications.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, including:
- Step 1 : Formation of the dihydropyrimidinone core via Biginelli-like reactions using urea/thiourea, β-keto esters, and aldehydes under acidic conditions (e.g., HCl or acetic acid) .
- Step 2 : Introduction of the sulfanylacetamido group through nucleophilic substitution or thiol-ene reactions. Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are critical for solubility, while temperatures between 60–80°C prevent intermediate decomposition .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 for thiourea derivatives) to improve yields (>70%) .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions (e.g., methyl groups at 2,4-dimethylphenyl) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., tetrahydropyrimidine ring conformation) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and thiocarbonyl (C=S, ~1200 cm) groups .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Antimicrobial Activity : Dihydropyrimidinone derivatives show moderate inhibition against Staphylococcus aureus (MIC: 16–32 µg/mL) via disruption of cell membrane integrity .
- Anticancer Potential : Pyrido[4,3-d]pyrimidine analogs exhibit IC values of 5–10 µM against breast cancer (MCF-7) cells by targeting kinase pathways .
- Anti-inflammatory Effects : Substituted phenyl groups reduce COX-2 expression in macrophage models (30–50% inhibition at 10 µM) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., electron-deficient thiocarbonyl groups act as electrophiles) .
- Molecular Docking : Simulate binding to enzymes like dihydrofolate reductase (DHFR). Analogous compounds show binding energies of −8.5 to −10.2 kcal/mol, correlating with experimental IC values .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .
Q. How can researchers resolve contradictions in reported biological data across studies?
- Meta-Analysis : Compare IC values under standardized assay conditions (e.g., pH 7.4, 37°C). Discrepancies often arise from variations in cell lines (e.g., MCF-7 vs. HeLa) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-chlorophenyl with trifluoromethyl) to isolate contributing factors .
- Dose-Response Validation : Replicate studies using >3 biological replicates and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Q. What strategies are effective for analyzing crystallographic data to infer reactivity?
- Hydrogen-Bonding Networks : Identify intermolecular interactions (e.g., N–H···O=C) that stabilize the solid-state structure, influencing solubility .
- Torsion Angle Analysis : Measure dihedral angles (e.g., C6–C4–N1–C2) to predict conformational flexibility in solution .
- Packing Diagrams : Correlate crystal packing density with thermal stability (e.g., high-density packing reduces decomposition at >200°C) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent Scanning : Synthesize derivatives with halogen (F, Cl), electron-donating (OCH), or bulky (CF) groups at the 4-phenyl position to modulate steric/electronic effects .
- In Vitro Profiling : Test against kinase panels (e.g., EGFR, VEGFR2) to identify off-target interactions. Use IC ratios (e.g., target/off-target >10) to prioritize selective candidates .
- Pharmacophore Mapping : Align active conformers of analogs to define essential features (e.g., hydrogen-bond acceptors at C=O and C=S positions) .
Q. What methodologies assess the compound’s stability under physiological or storage conditions?
- Forced Degradation Studies : Expose to acidic (pH 3), basic (pH 9), oxidative (HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC (e.g., >95% purity retention after 7 days at 25°C) .
- Lyophilization Stability : Test solubility in PBS and DMSO; compounds with logP >2.5 often require co-solvents for long-term storage .
- Light Sensitivity : UV-Vis spectroscopy tracks absorbance shifts (λmax) under UV light (e.g., 254 nm) to detect photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
